(E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a chlorophenyl group, a phenylisoxazole moiety, and an acrylamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the chlorophenyl group: This step may involve a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the acrylamide backbone: This can be done through a condensation reaction between an amine and an acrylate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide
- (E)-3-(2-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide
Uniqueness
The uniqueness of (E)-3-(2-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-9-5-4-6-14(17)10-11-19(23)21-13-16-12-18(24-22-16)15-7-2-1-3-8-15/h1-12H,13H2,(H,21,23)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGUOEDASGPSDV-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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